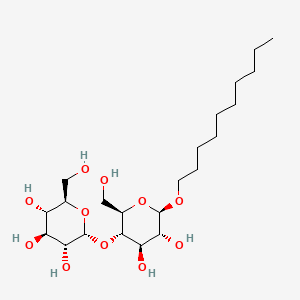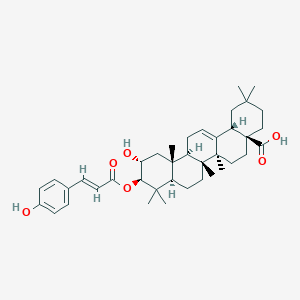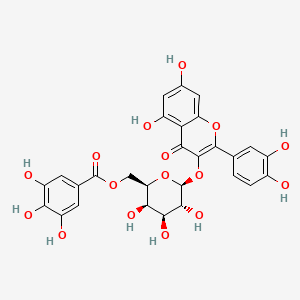
Calcium 4-methyl-2-oxovalerate
Vue d'ensemble
Description
Calcium 4-methyl-2-oxovalerate (MOV) is a calcium salt of 4-methyl-2-oxovalerate, a naturally occurring organic acid. It is a white powder that is odorless and has a slightly bitter taste. MOV is a versatile compound with many research and industrial applications. It is used as a reagent in organic synthesis, in the production of pharmaceuticals, and in the production of food additives. It is also used in biochemical and physiological studies, as it has been shown to have a wide range of effects on cells and tissues.
Applications De Recherche Scientifique
Bacterial Degradation and Enzymatic Processes
Calcium 4-methyl-2-oxovalerate plays a role in bacterial degradation and enzymatic processes. Research on Pseudomonas strains has shown that these bacteria can metabolize catechol, leading to the formation of compounds like formate and 4-hydroxy-2-oxovalerate, which is closely related to Calcium 4-methyl-2-oxovalerate. This enzymatic conversion is significant for understanding bacterial metabolic pathways and potential applications in bioremediation (Dagley & Gibson, 1965).
Role in Cell Physiology
Calcium 4-methyl-2-oxovalerate is also relevant in the study of cell physiology. For example, studies have examined its role in intracellular calcium accumulation in specific brain regions, such as the CA1 region of the rat hippocampus during anoxic conditions. This research provides insights into how cells regulate calcium levels, which is crucial for understanding neuronal functioning and response to injury (Lipton & Lobner, 1990).
Metabolic Pathways in Biological Systems
The compound is also involved in metabolic pathways in biological systems. For instance, research on rat spermatogenic epithelium reveals a unique pathway of leucine catabolism involving Calcium 4-methyl-2-oxovalerate. Sertoli cells convert leucine into 4-methyl-2-oxovalerate, highlighting its role in the metabolic interactions between different cell types in the reproductive system (Grootegoed, Jansen, & van der Molen, 1985).
Biocatalytic Reactions
In the field of biochemistry, Calcium 4-methyl-2-oxovalerate is a subject of interest for studying biocatalytic reactions. Research has shown that specific enzymes can catalyze methylation reactions involving this compound, which is important for understanding enzymatic selectivity and potential applications in synthetic chemistry (Sommer-Kamann et al., 2017).
Interaction with Biological Molecules
Studies have also explored the binding of branched-chain 2-oxo acids, like Calcium 4-methyl-2-oxovalerate, to bovine serum albumin. This research is vital for understanding how such compounds interact with proteins and their potential implications in medical and biological applications (Livesey & Lund, 1982).
Propriétés
IUPAC Name |
calcium;4-methyl-2-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H10O3.Ca/c2*1-4(2)3-5(7)6(8)9;/h2*4H,3H2,1-2H3,(H,8,9);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZNGJIBHXYVNW-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C(=O)[O-].CC(C)CC(=O)C(=O)[O-].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18CaO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
816-66-0 (Parent) | |
| Record name | Calcium 4-methyl-2-oxovalerate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051828956 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20966159 | |
| Record name | Calcium bis(4-methyl-2-oxopentanoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20966159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Calcium 4-methyl-2-oxovalerate | |
CAS RN |
51828-95-6 | |
| Record name | Calcium 4-methyl-2-oxovalerate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051828956 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcium bis(4-methyl-2-oxopentanoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20966159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Calcium 4-methyl-2-oxovalerate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.217 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CALCIUM 4-METHYL-2-OXOVALERATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L325UH89S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B1588114.png)








